N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15691198
InChI: InChI=1S/C25H23N5O3S/c1-17(18-8-12-21(31)13-9-18)26-27-23(32)16-34-25-29-28-24(19-10-14-22(33-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-17+
SMILES:
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15691198

Molecular Formula: C25H23N5O3S

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C25H23N5O3S
Molecular Weight 473.5 g/mol
IUPAC Name N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H23N5O3S/c1-17(18-8-12-21(31)13-9-18)26-27-23(32)16-34-25-29-28-24(19-10-14-22(33-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-17+
Standard InChI Key PKXOYMKITGCCFD-YZSQISJMSA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O
Canonical SMILES CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Introduction

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a hydrazide functional group linked to a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of hydroxy and methoxy groups.

Synthesis

The synthesis of compounds similar to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves condensation reactions between appropriate hydrazine derivatives and aldehydes or ketones. This method yields crystalline products, often used in further chemical transformations.

Chemical Reactivity

The compound can undergo various chemical reactions typical of hydrazones and triazoles. These include condensation reactions and interactions with other functional groups, which are crucial for its potential applications in synthetic chemistry.

Structural Similarities

Compounds with similar structures include those featuring pyrazole rings or chlorothiophene moieties. These compounds often exhibit unique biological activities due to their distinct structural features.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideC26H25N5O3SHydrazide and triazole moieties
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideNot specifiedHydroxy and methoxy groups
5-cyclopropyl-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazoleC16H18N4O3Pyrazole ring

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